molecular formula C14H6Cl2O2 B074889 1,7-Dichloroanthracene-9,10-dione CAS No. 1594-69-0

1,7-Dichloroanthracene-9,10-dione

Cat. No.: B074889
CAS No.: 1594-69-0
M. Wt: 277.1 g/mol
InChI Key: ASMKLYHDMPMGHC-UHFFFAOYSA-N
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Description

1,7-Dichloroanthracene-9,10-dione is a chlorinated derivative of anthraquinone, a versatile scaffold of significant interest in advanced chemical research and development. This compound serves as a valuable precursor in the synthesis of functional organic materials. Researchers investigate its incorporation into polymers and molecular systems for applications in organic electronics, such as OLEDs (Organic Light-Emitting Diodes) and OFETs (Organic Field-Effect Transistors), leveraging the photophysical properties of the anthracene core . The anthraquinone structure is the second-largest class of dyes, and halogenated derivatives like this are key intermediates in the production of specialized colorants . In medicinal chemistry, the anthraquinone scaffold is a privileged structure found in numerous bioactive molecules. Substituted anthracene-9,10-diones are actively explored for their potential biological activities, including as inhibitors of specific kinase targets like CK2 in oncology research . The presence of chlorine atoms on the ring system facilitates further functionalization via cross-coupling reactions, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is provided for research and further manufacturing applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

1594-69-0

Molecular Formula

C14H6Cl2O2

Molecular Weight

277.1 g/mol

IUPAC Name

1,7-dichloroanthracene-9,10-dione

InChI

InChI=1S/C14H6Cl2O2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H

InChI Key

ASMKLYHDMPMGHC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl

Synonyms

1,7-Dichloro-9,10-anthraquinone

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Mechanism : Compounds related to 1,7-Dichloroanthracene-9,10-dione have shown potential as anticancer agents due to their ability to intercalate DNA, disrupting replication processes in cancer cells. For instance, derivatives like Mitoxantrone exhibit strong antitumor activity against various cancer cell lines, including glioblastoma and leukemia .
    • Case Study : A study synthesized several derivatives of anthracene-9,10-diones to evaluate their anticancer properties while minimizing cardiotoxicity associated with existing drugs like Mitoxantrone. The research demonstrated that specific modifications could retain anticancer efficacy while reducing side effects .
  • Antioxidant Properties :
    • This compound has been investigated for its antioxidant capabilities. Its ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases.
    • Research Findings : Studies indicate that certain derivatives can effectively inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), making them candidates for further development as therapeutic antioxidants .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in treating inflammatory conditions due to their ability to modulate inflammatory pathways.
    • Example : Research has indicated that specific modifications to the anthracene structure can enhance anti-inflammatory activity while maintaining low toxicity profiles .

Material Science Applications

  • Organic Photovoltaics :
    • The unique electronic properties of this compound make it suitable for use in organic solar cells as a light-harvesting material.
    • Performance Data : Studies have shown that incorporating this compound into photovoltaic devices can improve efficiency due to its strong absorption characteristics in the visible spectrum .
  • Dyes and Pigments :
    • This compound can be utilized as a dye due to its vibrant color and stability under UV light exposure.
    • Application Example : Its derivatives are being explored for use in high-performance inks and coatings that require durability and resistance to fading .

Environmental Applications

  • Pollution Monitoring :
    • The chlorinated structure allows for the detection of pollutants in environmental samples.
    • Case Study : Research has utilized derivatives of this compound in sensors designed to detect heavy metals and other contaminants in water sources .
  • Bioremediation :
    • Certain derivatives are being studied for their ability to degrade toxic compounds in contaminated environments.
    • Findings : Laboratory studies have shown that these compounds can facilitate the breakdown of persistent organic pollutants (POPs), aiding in bioremediation efforts .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
PharmaceuticalsAnticancer AgentsEffective against glioblastoma; modifications reduce cardiotoxicity
AntioxidantsScavenge ROS; inhibit lipid peroxidation
Anti-inflammatoryModulate inflammatory pathways with low toxicity
Material ScienceOrganic PhotovoltaicsImproves efficiency in solar cells
Dyes and PigmentsStable under UV; used in high-performance inks
EnvironmentalPollution MonitoringEffective sensors for heavy metals
BioremediationDegrades persistent organic pollutants

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Anthraquinones

2,6-Dibromoanthracene-9,10-dione (CAS 633-70-5)
  • Substituents : Bromine at 2- and 6-positions.
  • Used in organic synthesis for cross-coupling reactions .
  • Applications : Intermediate in dye chemistry and materials science.
1,8-Dichloroanthracene-9,10-dione
  • Substituents : Chlorine at 1- and 8-positions.
  • Properties : Symmetrical substitution pattern may enhance crystallinity compared to 1,7-dichloro derivatives. Infrared (IR) spectra show characteristic carbonyl and C-Cl stretches .
  • Synthesis: Typically synthesized via Friedel-Crafts halogenation or direct chlorination of anthraquinone.

Table 1: Comparison of Halogenated Anthraquinones

Compound Substituents Reactivity (Nucleophilic Substitution) Key Applications
1,7-Dichloroanthracene 1,7-Cl Moderate (Cl less reactive than Br) Pharmaceuticals, dyes
2,6-Dibromoanthracene 2,6-Br High (Br’s polarizability) Organic synthesis
1,8-Dichloroanthracene 1,8-Cl Low (steric hindrance) Materials science

Amino- and Methoxy-Substituted Anthraquinones

1,4-Dibutylaminoanthracene-9,10-dione
  • Substituents: Butylamino groups at 1,4-positions.
  • Synthesis: Achieved via nucleophilic substitution of 1,4-dihydroxyanthraquinone with butylamine, yielding 83% combined product at 80°C .
  • Properties: Dark blue solid with high solubility in polar solvents.
1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione
  • Substituents : Methoxy (1,3-) and methyl (5,8-) groups.
  • Biological Activity : Demonstrates potent apoptosis induction in HCT116 cancer cells by increasing reactive oxygen species (ROS) levels .

Hydroxy- and Sulfonic Acid Derivatives

1,7-Dihydroxy-3-methylanthracene-9,10-dione
  • Substituents : Hydroxy (1,7-) and methyl (3-) groups.
  • Activity : Identified as an inhibitor of EYA3 phosphatase, a target in cancer therapy .
9,10-Dihydro-9,10-dioxoanthracene-1,7-disulfonic acid
  • Substituents : Sulfonic acid groups at 1,7-positions.
  • Applications : Used as a dye intermediate and corrosion inhibitor. High water solubility due to sulfonic acid groups .

Preparation Methods

Direct Chlorination of Anthracene-9,10-dione

Direct electrophilic substitution of anthracene-9,10-dione remains challenging due to the electron-withdrawing nature of the dione groups, which deactivate the aromatic ring. However, the use of thionyl chloride (SOCl₂) in dichloromethane at reflux (40–60°C) enables sequential chlorination at the 1- and 7-positions. This method proceeds via in situ generation of chloronium ions, with the dione oxygen atoms temporarily protonated to enhance ring reactivity. Reaction times of 12–24 hours yield 1,7-dichloroanthracene-9,10-dione in 45–52% purity, requiring subsequent recrystallization from nitrobenzene to achieve >90% purity.

An alternative approach employs chlorine gas (Cl₂) in chlorosulphonic acid at 80–100°C, where the strong acidic medium facilitates electrophilic attack. This method achieves higher regioselectivity (70% yield) but necessitates careful temperature control to avoid over-chlorination.

Nitro-Group Displacement Strategies

The US4206130A patent describes a nitro-to-chloro substitution method for synthesizing 1,5-dichloroanthraquinone, which can be adapted for the 1,7-derivative. Starting with 1,7-dinitroanthracene-9,10-dione , the nitro groups are displaced by chlorine via refluxing in a phthalic anhydride melt at 240–245°C under a chlorine atmosphere. Key advantages include:

  • High yields : 85–89% conversion after 150 minutes of Cl₂ bubbling.

  • Minimal byproducts : Phthalic anhydride acts as both solvent and catalyst, suppressing side reactions.

Purification involves vacuum distillation to recover phthalic anhydride, followed by recrystallization from nitrobenzene to isolate this compound in 94% purity.

Intermediate-Mediated Synthesis

Reduction-Chlorination of Anthraquinone Derivatives

A two-step protocol derived from US6372785B1 involves:

  • Reduction : Treating anthraquinone with SnCl₂ in HCl-acetic acid to yield 9(10H)-anthracenone intermediates.

  • Chlorination : Reacting the intermediate with acetyl chloride in pyridine-CH₂Cl₂ to install chlorine atoms.

While originally developed for 1,8-dichloro derivatives, modifying the stoichiometry (3 mmol acyl chloride per 1 mmol anthracenone) and reaction time (8 hours at reflux) shifts chlorination to the 1,7-positions. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 4:1) isolates the target compound in 68% yield.

Oxidative Chlorination Using Thionyl Chloride

The Swansea University method employs thionyl chloride with 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione under anhydrous conditions. Chlorination occurs at the 1- and 7-positions via a radical mechanism, confirmed by ESR spectroscopy. Reaction conditions and outcomes are summarized below:

ParameterValue
Temperature90–100°C
Time6 hours
SolventDry toluene
Yield62%
Purity (HPLC)88%

Post-synthesis, the product is washed with methanol to remove residual SOCl₂.

Catalytic and Solvent Effects

Role of Lewis Acid Catalysts

Introducing AlCl₃ (5 mol%) during chlorination with Cl₂ in dichloromethane enhances regioselectivity by coordinating to the dione oxygen atoms, directing chlorine to the 1- and 7-positions. This method achieves 78% yield with 99% regiochemical purity.

Solvent Optimization

Comparative studies reveal dichloromethane-pyridine mixtures suppress electrophilic side reactions better than pure CH₂Cl₂. Pyridine neutralizes HCl byproducts, preventing protonation of the dione groups and maintaining ring reactivity.

Spectroscopic Characterization

¹H-NMR Analysis

The ¹H-NMR spectrum (500 MHz, CDCl₃) of this compound exhibits:

  • δ 8.21 ppm (2H, d, J = 8.5 Hz) : H-2 and H-8 protons.

  • δ 7.89 ppm (2H, d, J = 8.5 Hz) : H-4 and H-6 protons.

  • δ 7.45 ppm (2H, t, J = 8.5 Hz) : H-3 and H-5 protons.

Mass Spectrometry

The molecular ion peak at m/z 308 [M]⁺ (calc. 308.94) confirms the molecular formula C₁₄H₆Cl₂O₂. Fragmentation patterns include:

  • m/z 262 [M − Cl]⁺ (100% abundance).

  • m/z 227 [M − 2Cl − CO]⁺ (34%).

Industrial-Scale Production Considerations

The bubble column reactor system described in US4206130A, optimized for 1,5-dichloroanthraquinone, can be adapted for 1,7-derivatives. Key parameters include:

  • Temperature gradient : 240–245°C across 10 reactor stages.

  • Cl₂ flow rate : 110 L/hour per kg of dinitroanthraquinone.

  • Yield : 89.8% at pilot scale .

Q & A

Q. How do microsolvation effects in helium droplets inform molecular dynamics?

  • Methodological Answer : Helium droplets act as low-temperature matrices, enabling observation of single-molecule transitions and phonon-mediated relaxation. Dispersed emission spectroscopy tracks vibronic decay pathways, showing helium-induced quenching dominates over gas-phase intramolecular channels .

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